3-Methylmalic acid

Catalog No.
S599268
CAS No.
608-41-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylmalic acid

CAS Number

608-41-3

Product Name

3-Methylmalic acid

IUPAC Name

2-hydroxy-3-methylbutanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)

InChI Key

NPYQJIHHTGFBLN-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)O)C(=O)O

Synonyms

beta-methylmalate

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O

Marker for Inborn Errors of Metabolism:

3-Methylmalonic acid (3-MMA) is a naturally occurring metabolite produced during the breakdown of certain amino acids and fatty acids in the body. However, elevated levels of 3-MMA in blood and urine can be a marker for specific inherited disorders collectively known as inborn errors of metabolism. These disorders are caused by genetic mutations that impair the body's ability to properly convert certain substances into energy, leading to the accumulation of metabolites like 3-MMA.

  • A specific example is methylmalonic acidemia, a group of autosomal recessive disorders affecting the metabolism of propionate. Mutations in genes encoding enzymes involved in propionate metabolism lead to the buildup of 3-MMA and other metabolites, causing a variety of clinical features Source: National Institutes of Health, [National Library of Medicine, Genetics Home Reference: ].

Potential Biomarker for Chronic Conditions:

Emerging research suggests that 3-MMA levels might be associated with the development and progression of various chronic conditions, including:

  • Cardiovascular disease: Studies have reported a potential link between elevated 3-MMA and an increased risk of cardiovascular events, although the underlying mechanisms are not fully understood Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Chronic kidney disease: Some studies suggest that high 3-MMA levels might be a risk factor for the progression of chronic kidney disease Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Cognitive decline: Research suggests a possible association between elevated 3-MMA and an increased risk of cognitive decline and dementia, but further investigation is needed Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].

Research into Underlying Mechanisms:

Current research is also exploring the potential mechanisms by which 3-MMA accumulation might contribute to various pathologies. These investigations involve studying the effects of 3-MMA on cellular processes, including:

  • Mitochondrial dysfunction: 3-MMA might impair mitochondrial function, which could contribute to the development of various chronic conditions Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Oxidative stress: Elevated 3-MMA levels might increase oxidative stress in cells, potentially contributing to tissue damage and disease progression Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].

3-Methylmalic acid is a dicarboxylic acid characterized by the presence of a methyl group at the third carbon position of the malic acid structure. Its molecular formula is C₅H₈O₅, and it serves as a significant intermediate in various biochemical pathways. This compound has garnered attention due to its roles in metabolism and potential applications in biochemistry and materials science .

3-Methylmalonic acid itself doesn't have a specific mechanism of action. However, its elevated levels in MMA patients can disrupt various cellular processes. The accumulation of MMA can inhibit enzymes involved in energy production and cellular function, leading to cell damage and organ dysfunction [].

Typical of dicarboxylic acids, including:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield 3-methyl-2-oxobutanoic acid.
  • Esterification: It can react with alcohols to form esters, which are useful in organic synthesis.
  • Reduction: The carboxylic groups can be reduced to alcohols, leading to various derivatives.

These reactions highlight its versatility as a building block in organic synthesis and metabolic processes .

In biological systems, 3-methylmalic acid is involved in the metabolism of branched-chain amino acids. It acts as an intermediate in the citric acid cycle, facilitating energy production from proteins. Elevated levels of this compound can indicate metabolic disorders such as methylmalonic acidemia, where there is a deficiency in the enzymes responsible for its metabolism . Additionally, it has been linked to various metabolic pathways that contribute to cellular energy homeostasis.

Several methods for synthesizing 3-methylmalic acid have been developed:

  • Biological Synthesis: Certain microorganisms can produce 3-methylmalic acid through fermentation processes, utilizing substrates like glucose or other carbohydrates.
  • Chemical Synthesis: It can be synthesized via multi-step organic reactions starting from simpler compounds such as malic acid or other dicarboxylic acids. For example, methylation of malic acid can yield 3-methylmalic acid through specific catalytic conditions .

3-Methylmalic acid has various applications across different fields:

  • Biochemical Research: It serves as a substrate for studying metabolic pathways and enzyme functions.
  • Polymer Chemistry: Its derivatives are used in synthesizing biodegradable polymers, which have potential applications in packaging and medical devices.
  • Pharmaceuticals: Due to its biological activity, it may play a role in drug formulation and development targeting metabolic disorders .

3-Methylmalic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Malonic AcidC₃H₄O₄Basic structure without methyl substitution
Methylmalonic AcidC₄H₆O₄One methyl group substitution; involved in metabolism
Succinic AcidC₄H₆O₄Two methylene groups; important in energy metabolism
Fumaric AcidC₄H₄O₄Unsaturated dicarboxylic acid; used in food industry

Uniqueness of 3-Methylmalic Acid: The presence of both hydroxy and methyl substituents at specific positions distinguishes 3-methylmalic acid from its analogs, allowing it to participate uniquely in biochemical pathways and synthetic applications .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-methylmalic acid

Dates

Modify: 2023-08-15

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